molecular formula C11H16ClO2PS3 B1668428 Carbophenothion CAS No. 786-19-6

Carbophenothion

Cat. No.: B1668428
CAS No.: 786-19-6
M. Wt: 342.9 g/mol
InChI Key: VEDTXTNSFWUXGQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Carbophenothion is an organophosphorus chemical compound that primarily targets acetylcholinesterase , an essential enzyme in the production of neurotransmitters containing choline-based esters . This enzyme plays a crucial role in the signal transduction at the cholinergic synapse .

Mode of Action

The mode of action of this compound is through the inhibition of acetylcholinesterase . This disruption of the signal transduction at the cholinergic synapse is also the mechanism of its toxicity .

Biochemical Pathways

This compound affects the biochemical pathways involving acetylcholinesterase. By inhibiting this enzyme, it disrupts the normal functioning of the cholinergic synapse, leading to a range of downstream effects

Pharmacokinetics

It is known that this compound has a low aqueous solubility and low volatility . It may be quite persistent in soil systems .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to a disruption in the signal transduction at the cholinergic synapse . This can result in a range of molecular and cellular effects, including potential neurotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its low aqueous solubility and low volatility suggest that it is less likely to be transported away from the site of application . Furthermore, it may be quite persistent in soil systems, suggesting that environmental conditions such as soil type and climate could influence its action and efficacy .

Biochemical Analysis

Biochemical Properties

Carbophenothion is a highly toxic organophosphate insecticide and acaricide . Organophosphates are acetylcholinesterase inhibitors and disrupt the signal transduction at the cholinergic synapse . This compound’s mechanism of action is the same as its mechanism of toxicity, which acts through inhibition of cholinesterase, an essential enzyme in the production of neurotransmitters containing choline-based esters .

Cellular Effects

This compound can be absorbed into the body by inhalation of its aerosol, through the skin, and by ingestion . Exposure via ingestion is highly toxic, but absorption through the skin is nearly as toxic . Inability to produce these neurotransmitters causes failure in neuron cell signal transduction . This has widespread effects and can be lethal .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of acetylcholinesterase, an essential enzyme in the production of neurotransmitters . This disruption in the production of neurotransmitters leads to a failure in neuron cell signal transduction .

Temporal Effects in Laboratory Settings

It is known that this compound is highly toxic and its effects can be observed within a few hours of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It is highly toxic and even small amounts can cause symptoms such as muscle twitching, abdominal cramps, vomiting, and diarrhea .

Metabolic Pathways

The metabolism of this compound in human beings is comparable to the metabolism in mice, insects, and plants . There is little data on the quantitative degradation of this compound to oxidative and hydrolytic compounds in mammals .

Transport and Distribution

This compound is lipophilic and therefore insoluble in water . It is non-corrosive but can be oxidized to phosphorothioate . This compound can be degraded in the atmosphere by a reaction with photochemically produced hydroxyl radicals .

Properties

IUPAC Name

(4-chlorophenyl)sulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C11H16ClO2PS3/c1-3-13-15(16,14-4-2)18-9-17-11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3
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InChI Key

VEDTXTNSFWUXGQ-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)SCSC1=CC=C(C=C1)Cl
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Molecular Formula

C11H16ClO2PS3
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DSSTOX Substance ID

DTXSID7022120
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Molecular Weight

342.9 g/mol
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Physical Description

Carbophenothion appears as an off-white to amber liquid with a mild odor of rotten eggs. Used as an insecticide and acaricide, primarily for citrus crops and deciduous fruits and nuts. (EPA, 1998), Colorless or light amber liquid; [HSDB] Slight odor of rotten eggs; [CAMEO] Clear liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

180 °F at 0.01 mmHg (EPA, 1998), 82 °C @ 0.01 mm Hg, at 0.0013kPa: 82 °C
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Solubility

Miscible with vegetable oils and most org solvents, SOL IN KEROSENE, XYLENE, ALCOHOLS, KETONES, & ESTERS, In water, 0.63 mg/l @ 20 °C, Solubility in water: none
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Density

1.271 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.271 @ 25 °C/4 °C, DENSITY: 1.285 @ 20 °C/20 °C /TECHNICAL/, Relative density (water = 1): 1.3
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Vapor Density

Relative vapor density (air = 1): 11.8
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Vapor Pressure

3e-07 mmHg at 68 °F (EPA, 1998), 0.0000003 [mmHg], 3.0X10-7 mm Hg @ 20 °C, Vapor pressure at 20 °C: negligible
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Mechanism of Action

Cholinesterase inhibitor., Some organic compounds (e.g. ...carbophenothion ...) inhibit aliesterases (diethylsuccinase and tributyrinase) at substantially lower daily dosage levels than they require to inhibit cholinesterases to the same degree.
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Color/Form

COLORLESS LIQ, Light amber liquid

CAS No.

786-19-6
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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